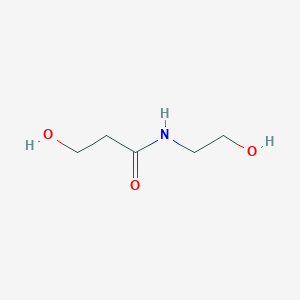

3-hydroxy-N-(2-hydroxyethyl)propanamide

Description

Contextualization within Amide Chemistry and Hydroxylated Compounds Research

The chemical identity of 3-hydroxy-N-(2-hydroxyethyl)propanamide is defined by two principal features: the amide linkage and two hydroxyl groups. Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. numberanalytics.com This amide bond is notably stable due to resonance, which imparts a planar geometry and restricts rotation around the C-N bond, a feature that is critical in the structure of peptides and proteins. numberanalytics.com The synthesis of amides can be achieved through various methods, including the reaction of carboxylic acid derivatives like acid halides or esters with amines. numberanalytics.comrsc.org

The presence of hydroxyl (-OH) groups significantly influences the molecule's properties. Hydroxylated compounds are of great interest in research because these functional groups increase hydrophilicity and create sites for hydrogen bonding. nih.govnih.gov In this compound, the two hydroxyl groups—one on the propanamide backbone and one on the N-ethyl substituent—make the molecule highly water-soluble and capable of acting as a humectant. guidechem.com This dual functionality, combining the stability of the amide group with the reactivity and hydrophilicity of the hydroxyl groups, defines its role in research and applications, particularly where surface activity, moisture retention, and biocompatibility are desired.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO3 | nist.gov |

| Molecular Weight | 133.15 g/mol | chemeo.com |

| CAS Number | 5422-34-4 | nist.gov |

| Appearance | Viscous, brownish liquid | chemicalbook.comguidechem.com |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Water Solubility | Very soluble | guidechem.com |

Historical Perspective on Early Research and Analogous Structures

While specific early research on this compound is not extensively documented, its scientific context can be understood through the historical investigation of analogous structures, particularly the class of N-acylethanolamines (NAEs). nih.gov NAEs are fatty acid amides that were initially considered by many researchers to be mere biological artifacts resulting from tissue damage. nih.gov This perception shifted dramatically with the discovery in 1992 that an NAE, N-arachidonoylethanolamine, known as anandamide, was an endogenous ligand for cannabinoid receptors. nih.govwikipedia.org This finding established NAEs as a critical class of signaling molecules. nih.gov

The broader family of fatty acid ethanolamides was known much earlier, with reports on their physiological characteristics dating back to the mid-20th century. nih.gov Research into these simple hydroxylated amides, such as palmitoylethanolamide, laid the groundwork for understanding how lipid-derived amides function in biological systems. researchgate.netnih.gov These early studies on related fatty acid amides provided the conceptual framework for investigating other small, functionalized amides like this compound, even if their applications diverged into different fields. nih.govresearchgate.net

Overview of Academic Research Trajectories and Key Areas of Investigation

Academic and industrial research on this compound and structurally similar hydroxylated amides has primarily focused on a few key areas, driven by their physicochemical properties.

The most prominent application is in the cosmetics industry . cir-safety.orgpsu.edu Due to its hygroscopic nature conferred by the hydroxyl groups, it is widely used as a skin conditioning agent and humectant in various personal care products. guidechem.com Its ability to attract and retain moisture is a key function in these formulations. It also functions as a surfactant, thickener, and foam booster. chemicalbook.comguidechem.com The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of amino acid alkyl amides and alkoxylated fatty amides for cosmetic use. cir-safety.orgpsu.edu

A second area of research involves polymer chemistry . Hydroxyl-containing amides serve as valuable monomers or modifying agents in the synthesis of advanced polymers. For example, the presence of hydroxyl groups in diamine monomers is used to create polyamide-imides with controlled hydrophilicity and transport characteristics for membrane applications. nih.gov Similarly, biodegradable poly(ester amide)s with pendant hydroxyl groups have been synthesized for biomedical applications, where the hydroxyl groups can be used for further functionalization. nih.gov

Finally, the broader class of N-(2-hydroxyethyl)amides has been a subject of investigation in medicinal chemistry . For instance, a series of N-(2-hydroxyethyl)amide derivatives, including those based on long-chain fatty acids, have been synthesized and screened for potential anticonvulsant activity. nih.gov These studies explore how the combination of the N-hydroxyethylamide moiety and a lipophilic chain influences biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-5(9)6-2-4-8/h7-8H,1-4H2,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUROWSFHVNSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52845-23-5 | |

| Record name | 3-hydroxy-N-(2-hydroxyethyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for Academic Studies

Established Synthetic Routes to 3-hydroxy-N-(2-hydroxyethyl)propanamide

The primary and most documented method for synthesizing this compound involves the reaction of lactic acid or its ester derivatives with monoethanolamine.

Condensation Reactions Utilizing Lactic Acid and Monoethanolamine Precursors

The direct amidation of lactic acid with monoethanolamine represents a straightforward approach to this compound. This reaction typically proceeds under thermal conditions, often without the need for a catalyst, by heating a mixture of the two reactants. The process involves the formation of an amide bond with the elimination of a water molecule.

A closely related and frequently employed method is the aminolysis of a lactic acid ester, such as ethyl lactate (B86563), with monoethanolamine. This transamidation reaction can be advantageous as it may proceed under milder conditions compared to the direct amidation of the carboxylic acid. The reaction of ethyl lactate with monoethanolamine has been shown to be an effective method for producing N-(2-hydroxyethyl)lactamide, another name for the target compound. nih.gov The use of ethyl lactate is also considered a "green" or environmentally friendly solvent and reactant. google.com

Exploration of Alternative Precursors and Reaction Pathways

While the lactic acid/monoethanolamine route is well-established, the exploration of alternative precursors is a subject of academic inquiry. One potential alternative could involve the ring-opening of lactide, a cyclic dimer of lactic acid, with monoethanolamine. nih.gov This approach could offer different reaction kinetics and selectivities.

Another area of investigation for academic studies could be the use of other 3-hydroxypropanoic acid derivatives. For instance, starting from 3-hydroxy-2-naphthoic acid, a related naphthamide has been synthesized by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with an amine. chemicalbook.com A similar strategy could theoretically be adapted for the synthesis of this compound, where 3-hydroxypropanoic acid is first activated to an acyl halide or another reactive intermediate before condensation with monoethanolamine.

Furthermore, enzymatic synthesis presents a promising green alternative. While specific enzymatic routes to this compound are not extensively documented in readily available literature, the general application of enzymes like lipases for amidation reactions is a burgeoning field of research.

Optimization of Reaction Conditions for Research-Scale Synthesis

To obtain high yields and purity of this compound for academic research, the careful optimization of reaction parameters is crucial.

Impact of Temperature, pH, and Stoichiometric Ratios on Yield and Purity

The reaction temperature significantly influences the rate of amidation. Thermal condensation of carboxylic acids and amines generally requires elevated temperatures, often above 160°C, to drive the reaction to completion. mdpi.com However, excessively high temperatures can lead to side reactions and degradation of the product. For the synthesis of related amides, reaction temperatures are a key factor in achieving high yields.

The pH of the reaction medium can also play a critical role, particularly in the direct amidation of lactic acid. The formation of ammonium (B1175870) carboxylate salts between the acidic lactic acid and the basic monoethanolamine can hinder the reaction by reducing the concentration of the free amine available for nucleophilic attack. mdpi.com Controlling the pH, potentially through the use of catalysts or by removing water as it forms, can mitigate this issue.

The stoichiometric ratio of the reactants is another vital parameter. While a 1:1 molar ratio of lactic acid (or its ester) to monoethanolamine is theoretically required, in practice, using an excess of one reactant may be beneficial. For instance, in related amide syntheses, using an excess of the amine can help to drive the reaction to completion. However, this necessitates subsequent removal of the unreacted amine during purification.

Table 1: Illustrative Reaction Parameters for Amide Synthesis

| Parameter | Condition | Expected Outcome |

| Temperature | 160-200 °C | Increased reaction rate |

| pH | Neutral to slightly acidic | Minimizes salt formation |

| Stoichiometry | 1:1 to 1:1.2 (Acid:Amine) | Can improve conversion |

Note: This table provides a general guide based on amide synthesis principles; specific optimal conditions for this compound may vary.

Catalyst Selection and Solvent Polarity in Synthetic Protocols

Catalysis can significantly enhance the efficiency of amide synthesis. While thermal, catalyst-free methods are possible, various catalysts can promote the reaction under milder conditions. Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions. catalyticamidation.info They are thought to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Other potential catalysts include transition metal complexes, which have been shown to be effective in the aminolysis of esters. mdpi.com

The polarity of the solvent can also impact the reaction. Ethyl lactate itself can serve as a solvent, offering a green reaction medium. google.com The polarity of the solvent system can be "tuned" by using co-solvents to create optimal conditions for the reaction. For instance, the use of a non-polar solvent with a Dean-Stark apparatus can facilitate the removal of water, driving the equilibrium towards the amide product. mdpi.com

Purification Strategies for High-Purity Research Samples (e.g., Vacuum Distillation, Recrystallization)

Obtaining high-purity this compound is essential for accurate academic studies. The product is described as a powder with a melting point of 73-75°C, which suggests that recrystallization is a viable purification method. sigmaaldrich.com Common solvents for the recrystallization of amides can be tested to find a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Given that the compound has a high boiling point, vacuum distillation could be an effective technique for purification, especially for removing lower-boiling impurities and unreacted starting materials. This method is particularly useful if the product is a liquid or a low-melting solid at room temperature.

For research-scale purification, column chromatography can also be employed to separate the desired product from byproducts and unreacted starting materials with high resolution. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system would need to be determined empirically.

Derivatization Strategies for Structural Modification and Functional Probing

The presence of two hydroxyl groups and a secondary amide in this compound offers multiple sites for chemical modification. These modifications are essential for creating derivatives used in structure-activity relationship (SAR) studies, developing probes for biological systems, and preparing intermediates for more complex syntheses.

Chemical Modification of Hydroxyl Groups for Targeted Research Applications

The primary and secondary hydroxyl groups on the molecule are key targets for derivatization. Strategies often focus on selective protection or functionalization to probe their individual roles in molecular interactions.

Protection and Functionalization: Common derivatization techniques involve esterification or etherification. For targeted research, one hydroxyl group may be selectively protected while the other is modified. For instance, the more reactive primary hydroxyl group can be selectively protected using sterically hindered reagents like tert-butyldimethylsilyl (TBDMS) chloride. The remaining secondary hydroxyl group can then be acylated, alkylated, or oxidized. Subsequent deprotection of the primary alcohol yields a selectively modified compound.

A reverse strategy can also be employed, using specific protecting groups to cap the secondary alcohol, leaving the primary alcohol available for further reaction. The choice of protecting groups is critical and depends on the desired reaction conditions for subsequent steps.

Table 1: Potential Protecting Groups for Selective Hydroxyl Group Modification

| Protecting Group | Target Hydroxyl | Cleavage Conditions | Application Notes |

| tert-Butyldimethylsilyl (TBDMS) | Primary (Selective) | Acidic conditions, Fluoride ion (TBAF) | Offers good stability under various conditions, enabling modification of the secondary -OH. |

| Benzyl (Bn) | Both or Secondary | Hydrogenolysis (H₂, Pd/C) | Robust protection, useful when strong acidic or basic conditions are required elsewhere. |

| Acetyl (Ac) | Both | Mild base (e.g., K₂CO₃, MeOH) | Easily introduced and removed; useful for temporary protection during multi-step synthesis. |

| Trityl (Tr) | Primary (Selective) | Mild acid | Bulky group providing high selectivity for the less sterically hindered primary alcohol. |

Derivatization is also a key strategy for analytical purposes, such as improving detection in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Reagents can be used to introduce a charged moiety or a chromophore, enhancing ionization efficiency and detection sensitivity. nih.gov

Amide Bond Modifications and Their Synthetic Implications

The amide bond in this compound is a stable functional group, but it can be modified to alter the compound's chemical properties significantly.

Hydrolysis and Reduction: The amide can be hydrolyzed back to its constituent carboxylic acid (3-hydroxypropanoic acid) and amine (ethanolamine) under strong acidic or basic conditions. This is often a degradative pathway but can be used analytically to confirm the compound's structure. Alternatively, the amide can be reduced to the corresponding amine, yielding 3-hydroxy-N-(2-hydroxyethyl)propan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Bioisosteric Replacement: In medicinal chemistry research, replacing the amide bond with a bioisostere—a group with similar physical or chemical properties—is a common strategy to improve pharmacokinetic profiles or to explore novel chemical space. nih.gov For instance, a 1,2,3-triazole ring can serve as a bioisostere for a trans-amide bond. nih.gov The synthesis of such an analogue would involve a completely different synthetic route, likely culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Table 2: Synthetic Implications of Amide Bond Modification

| Modification Type | Reagents/Conditions | Resulting Functional Group | Key Implications |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine | Structural analysis; potential metabolic pathway. |

| Reduction | LiAlH₄ then H₂O | Secondary Amine | Alters H-bonding capacity, basicity, and overall polarity. |

| Bioisosteric Replacement | Multi-step synthesis (e.g., via CuAAC) | e.g., 1,2,3-Triazole | Creates novel analogue with potentially different stability, polarity, and receptor binding. nih.gov |

Stereoselective Synthesis and Enantiomeric Resolution Approaches

The 3-hydroxy position introduces a chiral center into the molecule, meaning it can exist as two enantiomers, (R)- and (S)-3-hydroxy-N-(2-hydroxyethyl)propanamide. For many research applications, particularly in pharmacology, it is crucial to synthesize and study the individual enantiomers.

Stereoselective Synthesis: One of the most powerful methods for establishing stereocenters is asymmetric synthesis. For a 3-hydroxy amide, an Evans aldol (B89426) reaction is a plausible and well-established strategy. nih.gov This would involve the reaction of a chiral oxazolidinone auxiliary attached to an acetate-derived enolate with an appropriate aldehyde. Subsequent cleavage of the auxiliary would yield the chiral 3-hydroxy acid, which could then be amidated with ethanolamine (B43304). This method allows for the predictable synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral auxiliary. nih.gov

Another approach is to start from a chiral precursor. For example, enantiomerically pure (R)- or (S)-3-hydroxypropanoic acid or its esters can be sourced and then converted to the target amide via standard amidation procedures.

Enantiomeric Resolution: If a racemic mixture of the compound is synthesized, the enantiomers can be separated through resolution. This can be achieved by:

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to physically separate the two enantiomers.

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

The absolute configuration of the separated enantiomers would typically be determined by techniques such as X-ray crystallography of a suitable crystalline derivative. nih.gov

Green Chemistry Approaches in this compound Synthesis Research

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound can be designed with green chemistry principles in mind.

Renewable Feedstocks and Biocatalysis: A key green approach is the use of renewable starting materials. 3-Hydroxypropanoic acid (3-HP) is a prominent bio-based platform chemical that can be produced through the fermentation of sugars. rsc.org Using 3-HP as a starting material provides a sustainable route to the target molecule.

The amidation step itself can be performed using green methods. Enzymatic catalysis, using lipases, is an effective way to form amide bonds under mild conditions (room temperature, neutral pH, and often in the absence of organic solvents), avoiding the need for harsh coupling agents and high temperatures.

Atom Economy and Solvent Choice: Traditional amidation reactions often require coupling agents that result in significant chemical waste, lowering the atom economy. Catalytic methods that directly form the amide bond from the carboxylic acid and amine with the loss of only water are highly desirable. The use of greener solvents, such as water, ethanol, or even solvent-free conditions, further enhances the environmental profile of the synthesis. For instance, sonochemistry (the use of ultrasound) has been reported as an eco-friendly method to promote the synthesis of similar N-(2-hydroxyethyl) carboxamides. researchgate.net

Table 3: Comparison of Synthetic Routes by Green Chemistry Metrics

| Synthetic Route | Starting Materials | Solvents | Byproducts | Green Chemistry Principle |

| Traditional | Petroleum-based precursors, coupling agents (e.g., DCC) | Chlorinated solvents (e.g., DCM) | Urea byproduct, salt waste | Less Favorable |

| Green Approach | Bio-based 3-HP, Ethanolamine | Water, Ethanol, or solvent-free | Water only | Use of renewable feedstocks, catalysis, high atom economy, safer solvents. rsc.org |

By integrating these strategies, the synthesis of this compound and its derivatives can be conducted in a more sustainable and environmentally responsible manner, aligning with the current trajectory of chemical research.

Biochemical Investigations and Enzymology of 3 Hydroxy N 2 Hydroxyethyl Propanamide

Biosynthetic Pathways and Precursor Metabolism

The endogenous formation of 3-hydroxy-N-(2-hydroxyethyl)propanamide is yet to be definitively elucidated. However, based on the biosynthesis of structurally analogous compounds, a plausible pathway can be theorized.

Theoretical Considerations of Endogenous Formation Pathways

The leading hypothesis for the biosynthesis of this compound involves a process of reverse proteolysis, catalyzed by a non-specific dipeptidase. This proposed mechanism is analogous to the recently discovered formation of N-lactoyl-amino acids, where the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) catalyzes the conjugation of lactate (B86563) to various amino acids. sigmaaldrich.com

This suggests a potential pathway where lactate and ethanolamine (B43304) serve as precursors for the synthesis of this compound. The ubiquitous presence of both lactate, a product of glycolysis, and ethanolamine, a component of cell membranes, in biological systems makes this a highly feasible route for the endogenous production of the compound.

Investigation of Enzymatic Steps Potentially Involved in Biosynthesis

The key enzyme implicated in the theoretical biosynthesis of this compound is cytosolic nonspecific dipeptidase 2 (CNDP2) . This enzyme is known to hydrolyze a variety of dipeptides but has also been shown to catalyze the formation of N-lactoyl-amino acids through reverse proteolysis. sigmaaldrich.comwikipedia.org

The catalytic activity of CNDP2 in forming N-lactoyl-amino acids from lactate and amino acids in an ATP-independent manner provides a strong basis for its potential role in synthesizing this compound from lactate and ethanolamine. sigmaaldrich.com Further research is required to confirm if ethanolamine can act as a substrate for CNDP2.

Table 1: Potential Enzymatic Step in the Biosynthesis of this compound

| Enzyme | Proposed Reaction | Precursors | Product |

| Cytosolic nonspecific dipeptidase 2 (CNDP2) | Reverse Proteolysis (Amide Bond Formation) | Lactate, Ethanolamine | This compound |

Comparative Analysis with Biosynthesis of Related Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. weebly.com The biosynthesis of PHAs involves a series of enzymatic reactions that polymerize hydroxyalkanoate monomers.

A key distinction between the theoretical biosynthesis of this compound and PHA biosynthesis lies in the fundamental enzymatic process and the nature of the final product. PHA biosynthesis is a polymerization process, creating long-chain polyesters from hydroxyalkanoic acid monomers. In contrast, the proposed formation of this compound is a condensation reaction between a hydroxycarboxylic acid (lactate) and an amino alcohol (ethanolamine), resulting in a small, monomeric amide.

While both pathways utilize hydroxycarboxylic acids, the enzymatic machinery and the final molecular architecture are fundamentally different. PHA synthases are the key enzymes in PHA polymerization, whereas a dipeptidase is hypothesized for the formation of this compound.

Enzyme Interactions and Inhibition Studies

The potential for this compound to interact with and modulate the activity of specific enzymes is an area of significant interest, primarily driven by its chemical structure.

Inhibition of Tyrosinase Activity and Mechanistic Elucidation

There are currently no direct studies investigating the inhibitory effect of this compound on tyrosinase activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. who.intfao.org

However, the structure of this compound, containing hydroxyl groups and an amide bond, suggests a potential for interaction with the active site of tyrosinase. Many known tyrosinase inhibitors are small molecules that can chelate the copper ions in the enzyme's active site or compete with the natural substrate, L-tyrosine. nih.govnih.gov The hydrophilic nature and the presence of multiple hydrogen bond donors and acceptors in this compound could facilitate its binding to the enzyme.

Further research, including in vitro enzyme assays and molecular docking studies, is necessary to determine if this compound can indeed inhibit tyrosinase and to elucidate the mechanism of such an interaction.

Modulation of Tumor Necrosis Factor-alpha (TNF-α) Activity

Direct studies on the modulation of Tumor Necrosis Factor-alpha (TNF-α) activity by this compound are not available in the current scientific literature. TNF-α is a pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory diseases. mdpi.comnih.gov

Interestingly, structurally related N-acylethanolamines (NAEs), such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), have been shown to possess anti-inflammatory properties and can modulate TNF-α signaling pathways. nih.govwikipedia.org For example, N-stearoylethanolamine has been reported to block the effects of TNF-α. wikipedia.org These NAEs often exert their effects by interacting with various receptors, including peroxisome proliferator-activated receptors (PPARs). wikipedia.org

Given the structural similarity of this compound to the core structure of NAEs, it is plausible that it could exhibit similar modulatory effects on TNF-α. However, this remains a speculative hypothesis that requires experimental validation.

Table 2: Investigated and Potential Biochemical Interactions of this compound and Related Compounds

| Compound/Class | Target Enzyme/Protein | Observed/Potential Effect |

| This compound | Tyrosinase | Potential Inhibition (Hypothesized) |

| This compound | TNF-α | Potential Modulation (Hypothesized) |

| N-lactoyl-amino acids | Cytosolic nonspecific dipeptidase 2 (CNDP2) | Product of CNDP2-mediated reverse proteolysis sigmaaldrich.com |

| N-stearoylethanolamine | TNF-α signaling | Blocks TNF-α effects wikipedia.org |

| N-acylethanolamines (general) | Peroxisome proliferator-activated receptors (PPARs) | Agonistic activity, leading to anti-inflammatory effects wikipedia.org |

Protein Binding Assays and Macromolecular Interactions

There is a notable absence of published research specifically investigating the protein binding characteristics of this compound. Protein binding is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a compound. However, no studies detailing assays such as equilibrium dialysis, ultrafiltration, or surface plasmon resonance to determine the binding affinity of this specific propanamide derivative to plasma proteins (e.g., albumin) or other macromolecules have been identified in the current scientific literature.

Therefore, no data on protein binding percentages, binding constants (Kd), or the nature of macromolecular interactions for this compound can be provided.

Metabolic Fate and Transformation in Non-Human Biological Systems

Investigation of Biotransformation Pathways in Cellular Models

The metabolic fate of this compound in non-human biological systems remains an uninvestigated area of research. There are no published studies that have utilized cellular models, such as primary hepatocytes or cell lines, to explore the biotransformation pathways of this compound. General biotransformation studies on other compounds often employ techniques like incubation with liver microsomes or S9 fractions to identify potential metabolic pathways, such as hydroxylation, oxidation, or conjugation. nih.govnih.gov However, the application of these methods to this compound has not been reported.

Due to the lack of experimental data, a table detailing biotransformation pathways in cellular models cannot be constructed.

Identification of Potential Metabolites and Their Subsequent Research Relevance

Consistent with the lack of biotransformation studies, there is no information available on the potential metabolites of this compound. The identification of metabolites is a crucial step in understanding the complete biological activity and clearance of a compound. Research on other N-substituted amides has identified hydrolysis and oxidation as potential metabolic routes, but these are general principles and have not been specifically demonstrated for this compound. scielo.brnih.gov

Without the identification of any metabolites, their potential research relevance cannot be discussed.

Elucidation of Cellular and Molecular Mechanisms of 3 Hydroxy N 2 Hydroxyethyl Propanamide in Vitro and Non Human Models

Cellular Responses in Non-Human Cell Lines and Microbial Cultures

In Vitro Efficacy Assessment in Various Non-Human Cell Lines for Research Screening

Information regarding the in vitro efficacy of 3-hydroxy-N-(2-hydroxyethyl)propanamide in non-human cell lines is not available in the reviewed scientific literature.

Anti-Microbial Mechanisms Against Specific Microorganisms (e.g., Gram-Positive Bacteria, Gram-Negative Bacteria, Yeast, Fungi)

There is currently no available data detailing the anti-microbial mechanisms of this compound against specific microorganisms.

Cellular Signaling Pathway Modulation (e.g., Inflammation Pathways)

The modulatory effects of this compound on cellular signaling pathways, such as those involved in inflammation, have not been documented in the accessible scientific research.

Molecular Targeting and Receptor Interaction Studies

Identification of Putative Molecular Targets via Experimental Approaches

Experimental identification of putative molecular targets for this compound has not been reported in the available literature.

Mechanistic Investigations at the Molecular Level (e.g., Ligand-Receptor Binding, Enzyme Kinetics)

Detailed mechanistic investigations at the molecular level, including ligand-receptor binding assays and enzyme kinetics studies for this compound, are not described in the current body of scientific research.

Role as a Cationic Surfactant in Biological Research Contexts

There is no scientific literature available to substantiate the classification or function of this compound as a cationic surfactant within biological research. Surfactants are amphiphilic molecules that can alter the surface tension between liquids or between a liquid and a solid. Cationic surfactants, which possess a positively charged headgroup, are known to interact with negatively charged biological membranes and macromolecules. However, no studies have been identified that investigate these properties for this compound.

Influence on Cellular Processes and Homeostasis in Model Systems

Detailed research findings on the influence of this compound on cellular processes and homeostasis are not available. Investigations into how this compound might affect fundamental cellular activities such as cell viability, proliferation, differentiation, signaling pathways, or the maintenance of a stable internal cellular environment have not been published. Consequently, no data tables or detailed research findings can be presented on this topic.

Advanced Analytical and Bioanalytical Methodologies in 3 Hydroxy N 2 Hydroxyethyl Propanamide Research

Chromatographic and Spectroscopic Techniques for Detection and Quantification

Chromatographic and spectroscopic methods are fundamental in the analysis of "3-hydroxy-N-(2-hydroxyethyl)propanamide," providing the sensitivity and selectivity required for its identification and measurement in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, due to the presence of two hydroxyl groups and an amide linkage, "this compound" is a polar and non-volatile compound, making its direct analysis by GC challenging. vt.edu To overcome this, a derivatization step is essential to increase its volatility and thermal stability.

Derivatization: The primary approach involves the silylation of the hydroxyl groups, for instance, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in a less polar and more volatile derivative suitable for GC analysis. nih.gov

GC-MS Parameters Optimization: The optimization of GC-MS parameters is critical for achieving good chromatographic separation and sensitive detection.

| Parameter | Optimized Condition | Rationale |

| Injector Type | Split/Splitless or Cold-on-Column | A splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column. A Cold-on-Column inlet can be used to minimize thermal degradation of the derivatized analyte. vt.edu |

| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | A 30m x 0.25mm ID x 0.25µm film thickness column is a common choice, providing a good balance between resolution and analysis time. europa.eu |

| Oven Temperature Program | Initial temp: ~70-100°C, Ramp: 10-20°C/min, Final temp: ~280-300°C | A programmed temperature ramp is necessary to ensure the elution of the derivatized compound with good peak shape and to separate it from other components in the sample. google.com |

| Carrier Gas | Helium or Hydrogen | Helium is a common and inert carrier gas, typically used at a constant flow rate of 1-1.5 mL/min. google.com |

| MS Detector | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for compound identification through library matching and spectral interpretation. docbrown.info |

The resulting mass spectrum of the derivatized "this compound" would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the carbon-carbon and carbon-nitrogen bonds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an ideal technique for the analysis of polar, non-volatile compounds like "this compound" as it does not typically require derivatization. merckmillipore.com Among the various HPLC modes, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating such polar analytes. nih.govchromatographyonline.com

HILIC-MS Method: HILIC utilizes a polar stationary phase (such as silica (B1680970), or silica bonded with diol, amide, or cyano functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a small amount of an aqueous buffer. chromatographyonline.com This allows for the retention of polar compounds that would otherwise elute in the void volume in reversed-phase chromatography. researchgate.netnih.gov

Key Parameters for HILIC-MS Analysis:

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Amide or Diol column | These phases provide good retention and selectivity for polar, neutral compounds like "this compound". |

| Mobile Phase | Acetonitrile/Water with ammonium (B1175870) formate (B1220265) or acetate | A gradient elution, starting with a high percentage of acetonitrile (e.g., 95%) and increasing the aqueous portion, is used to elute the analyte. The salt additive helps to improve peak shape and ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules, and can be operated in both positive and negative ion modes to maximize sensitivity. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is excellent for targeted quantification using Multiple Reaction Monitoring (MRM), while TOF provides high mass accuracy for confident identification. |

The high organic content of the mobile phase in HILIC also offers the advantage of enhanced ESI efficiency, leading to increased sensitivity in MS detection. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. pearson.comdocbrown.info

Expected ¹H NMR Signals: Based on its structure, the ¹H NMR spectrum of "this compound" in a suitable deuterated solvent (like D₂O or DMSO-d₆) would exhibit distinct signals for the different proton environments.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₂(OH) of propanamide | ~3.5-3.8 | Triplet |

| CH₂(C=O) of propanamide | ~2.3-2.6 | Triplet |

| NH | ~7.5-8.5 (in DMSO) | Broad singlet/triplet |

| CH₂(NH) of ethanolamine (B43304) | ~3.2-3.5 | Quartet/Multiplet |

| CH₂(OH) of ethanolamine | ~3.4-3.7 | Triplet |

| OH | Variable | Broad singlet |

The coupling patterns (splitting of peaks) would confirm the connectivity of the different methylene (B1212753) groups. youtube.com

Expected ¹³C NMR Signals: The ¹³C NMR spectrum would show five distinct signals corresponding to the five unique carbon atoms in the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~170-175 |

| CH₂(OH) of propanamide | ~58-62 |

| CH₂(C=O) of propanamide | ~38-42 |

| CH₂(NH) of ethanolamine | ~41-45 |

| CH₂(OH) of ethanolamine | ~59-63 |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the ¹H-¹H and ¹H-¹³C correlations, respectively, providing definitive structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound" by detecting the vibrations of its chemical bonds.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad band, indicating hydrogen bonding. |

| N-H Stretch (amide) | 3100-3500 | Medium to strong band, may overlap with O-H stretch. pearson.com |

| C-H Stretch | 2850-3000 | Aliphatic C-H stretching. |

| C=O Stretch (Amide I) | 1630-1680 | Strong absorption, characteristic of amides. scielo.br |

| N-H Bend (Amide II) | 1510-1570 | Medium to strong absorption. |

| C-O Stretch (hydroxyl) | 1050-1150 | Strong absorption. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The amide functional group in "this compound" contains a carbonyl chromophore. This would result in a weak n→π* transition in the UV region, typically around 210-220 nm. While not highly specific, UV-Vis spectroscopy can be useful for quantitative analysis if no other interfering chromophores are present.

Crystallographic and Structural Biology Techniques

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. uq.edu.au For "this compound", this technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Procedure for X-ray Crystallography:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a saturated solution, or slow cooling of a hot, saturated solution. The choice of solvent is critical.

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector. uq.edu.au

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The electron density map is calculated, and a molecular model is built and refined to best fit the experimental data. nih.gov

The crystal structure would reveal the conformation of the molecule and the intricate network of hydrogen bonds formed by the hydroxyl and amide groups, which govern the molecular packing in the solid state. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Packing Motifs

The presence of hydroxyl and amide groups in this compound makes it highly amenable to forming extensive hydrogen bonding networks. These non-covalent interactions are fundamental to its crystal structure and, by extension, its physical properties. X-ray crystallography is the definitive technique for mapping these interactions in the solid state. researchgate.netyoutube.comyoutube.com By analyzing the crystal structure, researchers can determine the precise geometry of hydrogen bonds—including donor-acceptor distances and angles—and identify recurring patterns or motifs. researchgate.net

In related N-hydroxy amide-containing structures, such as certain peptoids, analysis has revealed unique sheet-like architectures held together by intermolecular hydrogen bonds. nih.gov These studies show that N-hydroxy amides strongly favor trans conformations and can be used to control both local backbone geometry and long-range intermolecular interactions. nih.gov For this compound, crystallographic analysis would likely reveal a complex three-dimensional network where the hydroxyl and amide groups act as both hydrogen bond donors and acceptors, dictating the molecular packing and influencing properties like melting point and solubility.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Impact on Crystal Lattice |

|---|---|---|---|

| Amide (N-H) | Carbonyl Oxygen (C=O) | Intermolecular | Formation of chains or sheets |

| Hydroxyl (O-H) | Carbonyl Oxygen (C=O) | Intermolecular | Cross-linking between primary motifs |

| Amide (N-H) | Hydroxyl Oxygen (O-H) | Intermolecular | Stabilization of 3D network |

| Hydroxyl (O-H) | Hydroxyl Oxygen (O-H) | Intermolecular | Further cross-linking and network complexity |

Synchrotron Radiation Applications for Enhanced Resolution

While conventional laboratory X-ray sources are powerful tools, synchrotron radiation offers unparalleled advantages for small-molecule crystallography. diamond.ac.uk Synchrotrons generate X-ray beams of exceptionally high intensity and brilliance, which is invaluable for analyzing very small or weakly diffracting crystals—a common challenge in the crystallization of novel compounds. diamond.ac.uknumberanalytics.com This high photon flux allows for the collection of high-resolution data from microcrystals that would be intractable with standard lab instruments. diamond.ac.uk

Furthermore, the tunability of synchrotron radiation allows researchers to select specific X-ray energies. numberanalytics.com This capability is crucial for techniques like anomalous dispersion, which helps in solving the phase problem in crystallography and determining the absolute configuration of chiral molecules. diamond.ac.uk For a compound like this compound, synchrotron-based single-crystal diffraction would provide the highest possible resolution, offering precise atomic coordinates and a definitive map of its hydrogen bonding network and intermolecular packing. royalsocietypublishing.orgsynchrotron-analysis.ch This level of detail is essential for understanding structure-property relationships. numberanalytics.com

Thermal Analysis Techniques in Material Science Research (e.g., DSC, TGA)

Thermal analysis techniques are critical for characterizing the material properties of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting point, glass transitions, and crystallization events. tainstruments.com For this compound, DSC analysis would provide its precise melting temperature, which is a key indicator of purity and is influenced by the strength of the crystalline lattice. The heat of fusion, also determined by DSC, quantifies the energy required to melt the solid, providing insight into the strength of the intermolecular forces, including the hydrogen bonding network. orientjchem.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a material. orientjchem.org A TGA scan of this compound would reveal the temperature at which it begins to decompose and the number of decomposition stages. Studies on similar compounds, like N-(2-aminoethyl)-oleamide, have used TGA to understand thermal decomposition patterns. orientjchem.org The atmosphere (e.g., nitrogen vs. air) can significantly affect the decomposition pathway, as seen in studies of compounds like naproxen. nih.gov

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter Measured | Hypothetical Finding | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tm) | Sharp endothermic peak | Indicates a crystalline solid with a defined melting temperature. |

| DSC | Heat of Fusion (ΔHf) | Quantitative value (J/g) | Reflects the energy required to overcome intermolecular forces in the crystal lattice. |

| DSC | Glass Transition (Tg) | Step change in heat capacity | Would only be present if the compound can exist in an amorphous (non-crystalline) state. |

| TGA | Onset of Decomposition | Temperature (°C) | Defines the upper limit of the compound's thermal stability. |

Bioanalytical Methodologies for Investigating Interactions in Research Models

Understanding how a small molecule interacts with biological macromolecules is a cornerstone of biochemical research. Bioanalytical methods are employed to detect and quantify these interactions.

Protein binding assays are a broad category of experiments designed to measure the interaction between two molecules, such as a small molecule and a protein. molbiolcell.orgbmglabtech.com The goal is often to determine the binding affinity, typically expressed as the dissociation constant (KD). bmglabtech.com

For a small, hydrophilic molecule like this compound, several techniques could be applicable. If the target protein has intrinsic tryptophan fluorescence, a change in this fluorescence upon binding of the compound could be monitored. molbiolcell.org More commonly, label-based methods are used. Fluorescence Polarization (FP) is a powerful technique where a small, fluorescently-labeled version of the compound (or a known binder) is used. bmglabtech.comnih.gov When the small fluorescent molecule is unbound, it tumbles rapidly in solution, and emitted light is depolarized. Upon binding to a large protein, its tumbling slows dramatically, and the emitted light remains polarized. bmglabtech.com Other methods include Surface Plasmon Resonance (SPR), which detects binding by a change in the refractive index at a sensor surface where the protein is immobilized, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect binding by observing changes in the NMR signals of either the ligand or the protein. nih.govyoutube.com

In many research applications, particularly in early-stage formulation development, understanding a compound's solubility and stability in mixed solvent systems is crucial. daneshyari.com Co-solvent compatibility studies are performed to determine how well a compound dissolves in a mixture of a primary solvent (e.g., water) and a co-solvent.

The construction of a ternary phase diagram is a systematic way to represent the solubility of a compound in a three-component system: the solute (this compound), a primary solvent, and a co-solvent/antisolvent. jyoungpharm.orgmdpi.com These diagrams map the boundaries between different phases (e.g., dissolved, saturated, precipitated) at a given temperature. researchgate.netyoutube.com Experimental determination of these diagrams often involves methods like clear point temperature measurements or gravimetric analysis, where suspensions are equilibrated and the solution concentration is measured. mdpi.com This information is vital for designing robust crystallization processes or for developing stable liquid formulations for research purposes, ensuring the compound remains in the desired physical state under specific conditions. daneshyari.commdpi.com

Synchrotron Small-Angle X-ray Scattering (SAXS) for Nanostructural Characterization in Formulations

Synchrotron Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique for characterizing the nanoscale structure of materials, including pharmaceutical formulations. anton-paar.com This method is particularly valuable for investigating the size, shape, and arrangement of particles or domains in the size range of approximately 1 to 100 nanometers. anton-paar.com In the context of formulations containing this compound, SAXS can provide critical insights into the supramolecular organization of the active ingredient with various excipients.

The high flux and brilliance of synchrotron X-ray sources enable the analysis of weakly scattering samples and the study of dynamic processes, which is often a requirement for complex formulations. portlandpress.com While specific SAXS studies on formulations of this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand how this small, polar molecule might be incorporated into delivery systems such as microemulsions, liposomes, or polymeric nanoparticles. For instance, in a microemulsion, SAXS can be used to determine the size and shape of the oil or water droplets, providing information on the stability and structure of the formulation. researchgate.net Similarly, if this compound were to be encapsulated in a lamellar phase liquid crystal system, SAXS could confirm the presence and spacing of the lamellar structure. researchgate.netresearchgate.net

A hypothetical SAXS analysis of different this compound formulations could yield data such as that presented in the interactive table below. This table illustrates how SAXS could be used to compare the nanostructural characteristics of different formulation strategies.

Interactive Data Table: Hypothetical SAXS Data for this compound Formulations

| Formulation Type | Key SAXS Parameters | Interpretation |

| Microemulsion | Radius of Gyration (Rg): 5.2 nm, Spherical form factor | Indicates the formation of spherical micelles with an average radius of 5.2 nm, suggesting good dispersion of the compound. |

| Liposomal Suspension | Lamellar peak at q = 0.1 Å⁻¹ | Confirms the presence of a lamellar structure characteristic of liposomes, with an interlayer spacing of approximately 6.28 nm. |

| Polymeric Nanoparticles | Power-law scattering with an exponent of -2.5 | Suggests a fractal-like structure of the polymeric nanoparticles, which could influence the release profile of the encapsulated compound. |

Method Development for Detection in Complex Biological Matrices (Non-Human)

The development of robust and sensitive analytical methods for the quantification of this compound in complex non-human biological matrices, such as rodent plasma or tissue homogenates, is essential for preclinical research. Due to its high polarity, low molecular weight (133.15 g/mol ), and lack of a strong chromophore, direct analysis by common techniques like reversed-phase liquid chromatography with UV detection is challenging. nih.gov Therefore, a more sophisticated approach, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is generally required.

A key challenge in developing a bioanalytical method for this compound is achieving adequate retention on chromatographic columns and ensuring high sensitivity. To address this, derivatization of the hydroxyl and/or amide groups could be employed. However, to avoid the complexities of derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for the separation of polar compounds. researchgate.net

A typical method development workflow would involve several stages:

Sample Preparation: The initial step is to remove proteins and other interfering substances from the biological matrix. This can be achieved through protein precipitation with a solvent like acetonitrile or methanol. nih.govmdpi.com For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) using a polar sorbent could be optimized.

Chromatographic Separation: HILIC, using a column with a polar stationary phase (e.g., amide, silica), would be the preferred mode of separation. The mobile phase would typically consist of a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer to facilitate the retention of the polar analyte.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode would likely be the most effective ionization technique for this compound. The selection of precursor and product ion transitions for multiple reaction monitoring (MRM) would provide the necessary selectivity and sensitivity for quantification. For instance, the protonated molecule [M+H]⁺ at m/z 134.1 could be selected as the precursor ion, with subsequent fragmentation to produce characteristic product ions. uni.lu

The following interactive table outlines a hypothetical set of parameters for a validated LC-MS/MS method for the determination of this compound in rat plasma.

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for this compound in Rat Plasma

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio), followed by centrifugation and collection of the supernatant. |

| Chromatography | HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in water. Mobile Phase B: Acetonitrile. Gradient elution starting at 95% B. |

| Mass Spectrometry | Triple quadrupole mass spectrometer with ESI source (positive ion mode). |

| MRM Transitions | Precursor Ion (m/z): 134.1. Product Ion 1 (m/z): 74.1. Product Ion 2 (m/z): 61.0. |

| Linearity Range | 1 - 1000 ng/mL. |

| Limit of Quantification (LOQ) | 1 ng/mL. |

| Accuracy & Precision | Within ±15% of the nominal concentration. |

Computational and Theoretical Studies of 3 Hydroxy N 2 Hydroxyethyl Propanamide

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-hydroxy-N-(2-hydroxyethyl)propanamide, molecular docking simulations would be employed to identify potential biological targets, such as proteins or enzymes, with which it might interact. This process involves creating a three-dimensional model of the compound and fitting it into the binding site of a target protein.

The primary goals of molecular docking for this compound would be:

Target Identification: Screening this compound against a library of known protein structures to identify potential biological targets.

Binding Mode Prediction: Determining the most likely orientation and conformation of the compound within a specific binding site.

Binding Affinity Estimation: Calculating a scoring function to estimate the strength of the interaction, which is often correlated with the compound's potential biological activity.

For instance, in the search for novel inhibitors for enzymes like the SARS-CoV-2 main protease, molecular docking is a crucial first step to screen large libraries of compounds and identify promising candidates for further investigation scienceopen.com.

A hypothetical data table from such a study on this compound might look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -6.5 | Lys72, Glu91, Asp184 |

| Cyclooxygenase-2 | -5.8 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase | -7.2 | His94, His96, Thr199 |

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov For this compound, MD simulations would offer insights into its flexibility and how it behaves in a physiological environment, such as in aqueous solution.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic behavior. Key applications for this compound would include:

Conformational Sampling: Identifying the most stable and frequently occurring three-dimensional shapes (conformations) of the molecule.

Solvent Effects: Understanding how the presence of water molecules influences the compound's structure and dynamics.

Interaction Stability: If docked to a target protein, MD simulations can assess the stability of the predicted binding pose over time.

The protonation state of a molecule, which is dependent on the pH of its environment, can significantly impact its structure and interactions. For this compound, which contains hydroxyl and amide groups, changes in pH could lead to protonation or deprotonation, altering its charge and hydrogen bonding capabilities. Computational methods can predict the pKa values of ionizable groups, helping to determine the most likely protonation state at a given pH. chapman.edu This is particularly important in biological systems where pH can vary, such as in different cellular compartments or between healthy and diseased tissues. chapman.edu

The results of MD simulations are theoretical and benefit from experimental validation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide experimental data on the structure and dynamics of a molecule. nist.govnist.gov The theoretical predictions from MD simulations, such as bond lengths, angles, and vibrational frequencies, can be compared with experimental spectra to validate the accuracy of the computational model.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. For this compound, these calculations could provide fundamental insights into its chemical reactivity and stability.

Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

Electron Density Distribution: Mapping the electron density can reveal the partial charges on each atom and identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Reaction Mechanisms: Quantum chemical calculations can be used to model the transition states of chemical reactions, providing insights into reaction pathways and activation energies.

The following table illustrates the type of data that could be generated from quantum chemical calculations for this compound:

| Property | Calculated Value |

| HOMO Energy | -0.25 Hartrees |

| LUMO Energy | +0.05 Hartrees |

| Dipole Moment | 3.2 Debye |

This table is illustrative and does not represent actual experimental data.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov If a series of compounds similar to this compound were synthesized and tested for a particular biological activity, SAR modeling could be used to build a predictive model.

This process typically involves:

Data Collection: Gathering a dataset of molecules with known activities.

Descriptor Calculation: Quantifying various structural and physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties).

Model Building: Using statistical methods or machine learning algorithms to create a mathematical model that relates the descriptors to the biological activity. nih.gov

Such a model could then be used to predict the activity of new, untested derivatives of this compound, guiding the design of more potent compounds.

Computational Design of Novel Derivatives with Enhanced Properties

Based on the insights gained from the aforementioned computational studies, it would be possible to rationally design novel derivatives of this compound with improved properties. For example, if a specific biological target is identified through molecular docking, modifications could be made to the parent molecule to enhance its binding affinity.

The design process might involve:

In Silico Modification: Computationally adding, removing, or replacing functional groups on the original molecule.

Predictive Modeling: Using the previously developed SAR models to predict the activity of the new derivatives.

Virtual Screening: Docking the designed derivatives into the target's binding site to assess their potential for improved interactions.

This iterative cycle of design, prediction, and evaluation allows for the efficient exploration of chemical space and the prioritization of the most promising candidates for synthesis and experimental testing.

Emerging Research Avenues and Prospective Applications in Scientific Disciplines

Research into Biomaterial Applications and Polymer Science

There is no direct evidence in the searched literature of "3-hydroxy-N-(2-hydroxyethyl)propanamide" being utilized in biomaterial applications or polymer science. However, extensive research exists for the structurally related polymer, Poly(3-hydroxypropionate) (Poly(3HP)) . Poly(3HP) is a member of the polyhydroxyalkanoates (PHAs) family of biodegradable and biocompatible polyesters. nih.govuni.lu It is recognized for its favorable material properties, including flexibility and good degradability, making it a promising alternative to petroleum-based plastics. nih.govuni.lu Unlike the well-studied and often brittle Poly(3-hydroxybutyrate) (Poly(3HB)), Poly(3HP) can be used as a plasticizer to enhance the properties of other polymers. nih.govuni.lu

The monomer for Poly(3HP) is 3-hydroxypropionic acid (3HP), which can be derived from the hydrolysis of Poly(3HP). nih.govuni.lu Research has focused on the biosynthesis of Poly(3HP) in recombinant microorganisms, as no known natural organisms accumulate this homopolymer. nih.govuni.luresearchgate.net These biosynthetic pathways often involve the conversion of substrates like glycerol (B35011) or glucose into 3-hydroxypropionyl-CoA, which is then polymerized. researchgate.netncats.io

It is conceivable that "this compound" could be investigated as a potential monomer or additive in polymer synthesis, given its hydroxyl and amide functionalities. However, no current research supports this hypothesis.

Advanced Formulation Science for Research Reagents and Delivery Systems

No studies were identified that specifically investigate the use of "this compound" in advanced formulation science for research reagents or as part of delivery systems. The physicochemical properties of a compound, such as its solubility and stability, are crucial for such applications. Basic properties of "this compound" are available from chemical suppliers, but its performance in formulations is not described in the scientific literature.

Development of Research Tools and Probes Based on this compound

The development of chemical probes and research tools requires a compound to have specific interactions with biological targets or to possess reporter functionalities. There is no indication from the available literature that "this compound" has been explored for these purposes.

Comparative Research with Structurally Analogous Compounds for Fundamental Understanding

A fundamental understanding of "this compound" can be partially inferred by comparing it to its structural analogs.

2-hydroxy-N-(2-hydroxyethyl)propanamide (Lactamide MEA): This isomer, with the hydroxyl group on the second carbon of the propanamide chain, is well-documented, particularly in the cosmetics industry as a skin conditioning agent and humectant. nih.gov It is described as a cationic surfactant that can inhibit tyrosinase and TNF-α activity and possesses antimicrobial properties. biosynth.com Its physical state is a viscous, brownish liquid, and it is very soluble in water. nih.gov

3-hydroxy-N,N-dimethyl-propanamide: This analog features two methyl groups on the amide nitrogen instead of a hydroxyethyl (B10761427) group. It is listed as a chemical intermediate. chemicalbook.com

N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide: These compounds, which have a similar N-(2-hydroxyethyl)amide head group but much longer alkyl chains, have been synthesized and screened for anticonvulsant activity. wikipedia.org

These comparisons suggest that the properties and biological activities of such amides are highly dependent on the specific arrangement of functional groups and the length of the alkyl chain.

Future Directions in Fundamental Biological Research and Mechanistic Elucidation

Given the absence of foundational research on the biological effects or mechanisms of action of "this compound," any discussion of future research directions would be purely speculative. Initial studies would need to focus on basic cytotoxicity, metabolic stability, and screening for any biological activity. Its structural similarity to molecules with roles in biological systems, such as amides and short-chain hydroxy acids, might suggest potential avenues for investigation, but these are not currently being pursued according to the public scientific record.

Q & A

Q. What are the optimal synthetic routes for 3-hydroxy-N-(2-hydroxyethyl)propanamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as amidation of 3-hydroxypropanoic acid derivatives with ethanolamine under controlled pH and temperature. Key parameters include:

- Catalyst selection : Use of carbodiimides (e.g., EDC) for carboxylate activation, as reported in peptide coupling protocols .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous conditions may hydrolyze intermediates.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Yield and purity data from HPLC (≥95% purity) and NMR (absence of unreacted starting materials) are critical for validation .

Q. How can researchers characterize the structural and functional groups of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR : H and C NMR identify hydroxyl, amide, and ethyl groups. For example, the amide proton appears at δ 6.5–7.0 ppm, while hydroxyl protons are broad signals at δ 1.5–2.5 ppm .

- FTIR : Peaks at 3300 cm (O-H stretch), 1650 cm (amide C=O), and 1100 cm (C-O) confirm functional groups .

- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 162.1) and detects impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature sensitivity : Degradation at >40°C via amide hydrolysis, monitored by TLC or HPLC .

- pH dependence : Stable at pH 4–7 but prone to decomposition in strongly acidic/basic conditions (e.g., pH <2 or >10) .

- Light sensitivity : UV-Vis spectroscopy tracks photooxidation of hydroxyl groups .

Advanced Research Questions

Q. How does this compound interact with enzyme systems, and what experimental designs are suitable for studying its inhibitory/activator effects?

Methodological Answer:

- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations. For example, monitor lactate dehydrogenase (LDH) inhibition via NADH absorbance decay at 340 nm .

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to active sites. The hydroxyl and amide groups often form hydrogen bonds with catalytic residues .

- Competitive vs. non-competitive inhibition : Determine via Lineweaver-Burk plots .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. non-active results)?

Methodological Answer:

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Counter-screening : Test against non-target enzymes/proteins to confirm selectivity .

- Batch variability analysis : Compare purity (via HPLC) and stereochemistry (via chiral chromatography) of different compound batches .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and polar surface area .

- ADMET prediction : Tools like SwissADME predict bioavailability and toxicity risks for lead optimization .

Methodological Best Practices

Q. What analytical techniques are critical for detecting degradation products during long-term studies?

- LC-HRMS : Identifies low-abundance degradation products (e.g., hydrolyzed amides or oxidized hydroxyl groups) .

- Stability-indicating assays : Validate methods via forced degradation (e.g., heat, light, pH extremes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.